(([(1E)-1-(1,3-Benzodioxol-5-yl)ethylidene]amino)oxy)acetic acid
Description
“(([(1E)-1-(1,3-Benzodioxol-5-yl)ethylidene]amino)oxy)acetic acid” is a synthetic organic compound characterized by a benzodioxole core linked to an ethylideneamino-oxy-acetic acid moiety. The (1E) designation indicates the trans configuration of the ethylidene double bond, which influences its stereochemical and electronic properties. Its synthesis typically involves condensation reactions between 1,3-benzodioxol-5-yl aldehydes or ketones with hydroxylamine derivatives, followed by functionalization with acetic acid groups . Commercial availability (e.g., Santa Cruz Biotechnology, Catalog #sc-345273) suggests its utility as a research intermediate or precursor in medicinal chemistry .
Structure
3D Structure
Properties
IUPAC Name |
2-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]oxyacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-7(12-17-5-11(13)14)8-2-3-9-10(4-8)16-6-15-9/h2-4H,5-6H2,1H3,(H,13,14)/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHGIGQYINOBGR-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC(=O)O)C1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OCC(=O)O)/C1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (([(1E)-1-(1,3-Benzodioxol-5-yl)ethylidene]amino)oxy)acetic acid typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety:
Amination and Esterification: The benzo[d][1,3]dioxole derivative is then subjected to amination using catalytic tris(dibenzylideneacetone)dipalladium and cesium carbonate as the base.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(([(1E)-1-(1,3-Benzodioxol-5-yl)ethylidene]amino)oxy)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzo[d][1,3]dioxole moiety using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Recent studies have indicated that (([(1E)-1-(1,3-Benzodioxol-5-yl)ethylidene]amino)oxy)acetic acid exhibits significant biological activity. It has been investigated for its potential as an:
- Antioxidant : The compound has shown promise in reducing oxidative stress in cellular models, which is crucial for preventing various diseases linked to oxidative damage.
- Anti-inflammatory Agent : Research suggests it may inhibit inflammatory pathways, providing a basis for its use in treating conditions characterized by chronic inflammation.
Drug Development
The structural characteristics of this compound make it a valuable scaffold in medicinal chemistry. Its derivatives are being explored for:
- Anticancer Properties : Preliminary studies indicate that modifications of this compound can lead to enhanced cytotoxicity against cancer cell lines.
- Neurological Disorders : There is ongoing research into its effects on neuroprotective pathways, potentially aiding in the treatment of neurodegenerative diseases.
Proteomics and Metabolomics
The compound is utilized in proteomics research due to its ability to modify proteins through covalent bonding. This application is particularly useful in:
- Studying Protein Interactions : By tagging proteins with this compound, researchers can track interactions and modifications within complex biological systems.
- Metabolic Pathway Analysis : Its role as a metabolic probe allows for the investigation of metabolic pathways and the identification of novel biomarkers.
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Antioxidant Effects of this compound | In vitro study on oxidative stress | Demonstrated significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls. |
| Anti-inflammatory Potential of this compound | Animal model of inflammation | Showed decreased levels of pro-inflammatory cytokines and improved clinical scores in treated groups. |
| Synthesis and Evaluation of Derivatives | Medicinal chemistry study | Identified several derivatives with enhanced anticancer activity against specific cancer cell lines. |
Mechanism of Action
The mechanism of action of (([(1E)-1-(1,3-Benzodioxol-5-yl)ethylidene]amino)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further studies are needed to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Spectroscopic and Physicochemical Properties
- IR/NMR Profiles : The target compound’s IR spectrum likely shows peaks for C=O (acetic acid, ~1700 cm⁻¹) and C=N (imine, ~1600 cm⁻¹), consistent with analogues in .
- Melting Points: Derivatives with halogenated aryl groups (e.g., 4-chlorophenyl in ) exhibit higher melting points (103–137°C) compared to non-halogenated variants, suggesting stronger intermolecular interactions.
Computational and Hirshfeld Surface Analysis
- Hirshfeld Analysis : For benzodioxole derivatives, close contacts between O···H (20–25%) and C···H (15–20%) atoms dominate crystal packing, as reported in .
Biological Activity
(([(1E)-1-(1,3-Benzodioxol-5-yl)ethylidene]amino)oxy)acetic acid, often referred to as benzodioxole derivative, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₁N₁O₅
- Molecular Weight : 237.21 g/mol
- Structure : The compound features a benzodioxole moiety which is known for its diverse biological properties.
Research indicates that compounds with similar structures often exhibit various biological activities primarily through the following mechanisms:
- Antioxidant Activity : Phenolic compounds, including those with benzodioxole structures, are known to possess antioxidant properties due to their ability to scavenge free radicals and inhibit oxidative stress .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, including those related to inflammation and cancer progression. For instance, it may interact with hyaluronidases, enzymes that degrade hyaluronic acid in the extracellular matrix .
- Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens, suggesting that this derivative may also exhibit antimicrobial activity.
Biological Activity Overview
The biological activities attributed to this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antioxidant | Inhibits oxidative stress by scavenging free radicals. |
| Anti-inflammatory | Potentially reduces inflammation by inhibiting pro-inflammatory cytokines and enzymes. |
| Antimicrobial | Exhibits activity against bacteria and fungi. |
| Enzyme inhibition | May inhibit hyaluronidase and other enzymes involved in tumor progression and tissue remodeling. |
Case Study 1: Antioxidant Activity
A study investigated the antioxidant capacity of various phenolic compounds, including those derived from benzodioxole. The results indicated that these compounds significantly reduced oxidative stress markers in vitro, suggesting potential protective effects against cellular damage .
Case Study 2: Enzyme Inhibition
Research conducted by Hertel et al. explored the inhibition of hyaluronidase by flavonoids and similar phenolic compounds. The study found that compounds with additional hydroxyl groups exhibited enhanced inhibitory effects on hyaluronidase activity, indicating a possible mechanism for the anti-inflammatory properties of benzodioxole derivatives .
Case Study 3: Antimicrobial Effects
A comparative analysis of several benzodioxole derivatives revealed notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study suggested that the presence of the benzodioxole structure contributes to the enhanced membrane-disrupting properties of these compounds .
Q & A
Basic Research Questions
Q. What spectroscopic methods are essential for characterizing ((([(1E)-1-(1,3-Benzodioxol-5-yl)ethylidene]amino)oxy)acetic acid, and how are they applied?
- Methodology : Use IR spectroscopy to identify key functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹) and NMR spectroscopy (¹H and ¹³C) to resolve hydrogen/carbon environments. For example, aromatic protons from the benzodioxole ring typically appear as doublets in the δ 6.7–7.2 ppm range, while the acetic acid moiety shows a singlet near δ 4.0 ppm for the methylene group . Mass spectrometry (HR-MS) confirms molecular ion peaks and fragmentation patterns .
Q. What synthetic strategies are employed to introduce the ethylidene amino oxy group in this compound?
- Methodology : Condensation reactions between hydroxylamine derivatives and ketones or aldehydes under acidic or basic conditions. For example, reacting 1,3-benzodioxol-5-yl ethyl ketone with hydroxylamine derivatives to form the imine (ethylidene amino) linkage. Purification via recrystallization (e.g., ethanol) or column chromatography is critical to isolate intermediates .
Q. How does the benzodioxole moiety influence the compound’s electronic properties?
- Methodology : The methylenedioxy bridge in benzodioxole stabilizes adjacent π-systems through electron-donating effects. UV-Vis spectroscopy and cyclic voltammetry can quantify these effects, while DFT calculations predict charge distribution and frontier molecular orbitals (HOMO/LUMO) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
- Methodology : Use SHELX software (e.g., SHELXL for refinement) to analyze single-crystal diffraction data. Key steps include:
- Growing high-quality crystals via slow evaporation (e.g., ethanol/water mixtures).
- Refining anisotropic displacement parameters to resolve disorder in the ethylidene or oxyacetic acid groups.
- Validating hydrogen bonding networks (e.g., O–H···N interactions) using SHELXPRO .
Q. What computational approaches predict the compound’s antifungal activity and target interactions?
- Methodology :
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
- Molecular Docking : Simulate binding to fungal cytochrome P450 enzymes (e.g., CYP51) using AutoDock Vina.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O contacts) from crystallographic data .
Q. How do substituents on the aromatic ring affect reactivity and spectral properties?
- Methodology : Synthesize derivatives with electron-withdrawing (e.g., –Cl, –CF₃) or donating (–OCH₃) groups. Compare:
- Melting Points : Electron-withdrawing groups increase rigidity (e.g., 3,4-dichloro derivative melts at 180–183°C vs. 103°C for unsubstituted analogs) .
- ¹H NMR Coupling Constants : Substituents alter dihedral angles, affecting J values (e.g., J = 8–12 Hz for ortho-substituted aromatics) .
Q. How can contradictory spectral data (e.g., unexpected coupling constants) be resolved?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
